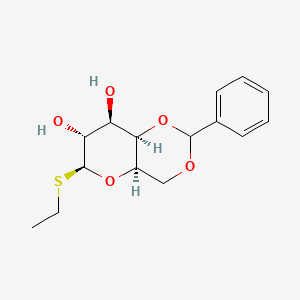

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside

Vue d'ensemble

Description

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside: is a thioglycoside derivative of galactose. Thioglycosides are known for their stability and utility in glycosylation reactions, making them valuable intermediates in carbohydrate chemistry . The benzylidene group at positions 4 and 6 provides additional stability and selectivity in chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the use of acetic acid for regioselective acetylation of primary hydroxy groups . The reaction conditions often involve elevated temperatures (80–118°C) and can be performed in both aqueous and anhydrous environments .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and simple purification techniques such as crystallization and precipitation .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside undergoes various chemical reactions, including:

Oxidation: The thioglycoside moiety can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzylidene group, leading to the formation of diols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioglycoside sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Diols.

Substitution: Thiol or amine derivatives.

Applications De Recherche Scientifique

Synthesis of Oligosaccharides

Ethyl 4,6-O-benzylidene-thio-β-D-galactoside is primarily utilized in the synthesis of complex oligosaccharides. Its thioether functionality enhances the reactivity of the glycosidic bond, facilitating glycosylation reactions. Researchers have demonstrated that this compound can be effectively used as a donor in glycosylation reactions, leading to the formation of various disaccharides and oligosaccharides.

Case Study: Glycosylation Reactions

In a study involving the activation of thioglycosides, ethyl 4,6-O-benzylidene-thio-β-D-galactoside was reacted with benzyl trichloroacetimidate in the presence of catalytic triflic acid. This reaction yielded disaccharides with moderate success rates (up to 47% yield) when optimized conditions were applied . The ability to modify reaction parameters such as solvent choice and reagent ratios proved crucial for maximizing yields.

Regioselective Acetylation

Another significant application of ethyl 4,6-O-benzylidene-thio-β-D-galactoside is its regioselective acetylation. The compound's structural features allow for selective modification at specific hydroxy groups under mild conditions.

Research Findings

Recent research highlighted a method for regioselective acetylation using acetic acid under controlled conditions. For instance, treatment with aqueous acetic acid at elevated temperatures resulted in high yields of 6-O-acetylated derivatives . This method not only simplifies synthetic pathways but also minimizes the need for protective group strategies commonly employed in carbohydrate chemistry.

Applications in Drug Development

The derivatives of ethyl 4,6-O-benzylidene-thio-β-D-galactoside have shown promise in drug development, particularly in designing glycoprotein structures. The ability to synthesize various oligosaccharides allows researchers to create glycoprotein analogs that can be used as therapeutic agents or diagnostic tools.

Case Study: Glycoprotein Synthesis

In a study focusing on N-linked glycoproteins, researchers utilized derivatives of ethyl 4,6-O-benzylidene-thio-β-D-galactoside to construct oligosaccharide probes for microarray applications. These probes are essential for studying protein interactions and cellular responses in various biological contexts .

Structural Characterization and Analysis

The structural properties of ethyl 4,6-O-benzylidene-thio-β-D-galactoside have been extensively characterized using techniques such as X-ray crystallography and NMR spectroscopy. These analyses provide insights into the compound's conformation and stability, which are critical for understanding its reactivity in synthetic applications.

Structural Insights

Crystal structure analysis revealed intermolecular hydrogen bonding patterns that stabilize the compound in solid form. Such structural insights are vital for predicting reactivity and guiding further synthetic modifications .

Mécanisme D'action

The mechanism of action of Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside involves its role as a glycosyl donor in glycosylation reactions. The benzylidene group provides selectivity by protecting specific hydroxyl groups, allowing for controlled glycosylation . The thioglycoside moiety enhances the stability of the compound, making it resistant to hydrolysis under various conditions .

Comparaison Avec Des Composés Similaires

- Phenyl 1-thio-b-D-galactopyranoside

- Methyl 4,6-O-benzylidene-α-D-glucopyranoside

- p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-β-D-pyranoses

Uniqueness: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is unique due to its combination of the ethyl group, benzylidene protection, and thioglycoside moiety. This combination provides enhanced stability and selectivity in glycosylation reactions compared to other similar compounds .

Activité Biologique

Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Overview of Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside

Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside is classified as a thioglycoside derivative of galactose. Thioglycosides are notable for their stability and utility in glycosylation reactions, making them valuable intermediates in carbohydrate chemistry. The compound's structure includes a benzylidene moiety that influences the stereochemistry of glycosylation reactions, enhancing its reactivity and selectivity in various chemical processes .

The biological activity of ethyl 4, 6-O-benzylidene-thio-β-D-galactoside can be attributed to its role as a glycosyl donor in glycosylation reactions. This compound participates in biochemical pathways that involve carbohydrate-protein interactions and enzyme mechanisms. Its potential applications include:

- Drug Development : The compound is being explored for its ability to design glycosylated drugs with improved stability and bioavailability .

- Antimicrobial Activity : Research indicates that derivatives of galactosides exhibit antifungal and antibacterial properties .

Antimicrobial Properties

Several studies have investigated the antimicrobial activities of galactoside derivatives, including ethyl 4, 6-O-benzylidene-thio-β-D-galactoside:

- Antifungal Activity : A related study on galactoside derivatives containing a thiadiazole moiety demonstrated significant antifungal activity against Phytophthora infestans, with effective concentrations (EC50) comparable to standard treatments .

- Antibacterial Activity : The compound's derivatives have also shown antibacterial effects against various pathogens, suggesting potential applications in treating infections .

Enzyme Inhibition

Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside has been noted for its ability to inhibit specific enzymes:

- Glycosidases : Inhibitory studies on related compounds have indicated that they can effectively inhibit β-galactosidase enzymes from E. coli, which is crucial for understanding their therapeutic potential .

Case Studies

- Synthesis and Bioactivity : A study synthesized novel galactoside derivatives and evaluated their bioactivities. Among these, some exhibited notable antifungal activities against P. infestans, with EC50 values demonstrating their efficacy compared to existing antifungal agents .

- Galectin Inhibition : Research has highlighted the role of galectin inhibitors in modulating immune responses and tumor growth. Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside may serve as a model compound for developing inhibitors targeting galectin-mediated pathways linked to cancer progression .

Comparative Analysis

The following table summarizes the biological activities of ethyl 4, 6-O-benzylidene-thio-β-D-galactoside compared to similar compounds:

| Compound | Antifungal Activity | Antibacterial Activity | Enzyme Inhibition |

|---|---|---|---|

| Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside | Moderate | Moderate | Yes |

| Phenyl 1-thio-β-D-galactopyranoside | Low | High | Yes |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | High | Moderate | No |

Propriétés

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-VWZINJBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577491 | |

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56119-28-9 | |

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.